1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione
Description
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione is a benzothiazole-derived compound featuring a thione group (-C=S) at the second position of a butane chain. Its structure includes a benzothiazolylidene core substituted with ethyl and methyl groups at positions 3, 5, and 6, respectively.
Properties
CAS No. |
100949-79-9 |
|---|---|
Molecular Formula |
C15H19NS2 |
Molecular Weight |
277.5 g/mol |
IUPAC Name |
1-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)butane-2-thione |
InChI |
InChI=1S/C15H19NS2/c1-5-12(17)9-15-16(6-2)13-7-10(3)11(4)8-14(13)18-15/h7-9H,5-6H2,1-4H3 |
InChI Key |
DJSLCZJTYXHCRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=S)C=C1N(C2=C(S1)C=C(C(=C2)C)C)CC |
Origin of Product |
United States |
Biological Activity
1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on cytotoxicity, antimicrobial effects, and potential therapeutic applications.
- Molecular Formula : C15H19NS
- Molecular Weight : 277.448 g/mol
- CAS Number : 100949-79-9
- LogP : 4.181 (indicating lipophilicity) .
Synthesis
The compound can be synthesized through various methods involving the reaction of benzothiazole derivatives with butane-2-thione. The specific synthetic route can influence the yield and purity of the product.
Cytotoxicity
Research has shown that compounds similar to 1-(3-Ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Antitumor Activity : Studies indicate that thiosemicarbazone derivatives have considerable antiproliferative effects on HepG2 human hepatoblastoma cell lines. The cytotoxicity was attributed to the ability of these compounds to induce apoptosis in cancer cells .
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity:
- Antibacterial and Antifungal Activity : Related benzothiazole derivatives have shown promising results in inhibiting bacterial and fungal strains. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
The biological activities of this compound may be linked to:
- DNA Interaction : Similar compounds have demonstrated the ability to bind DNA through intercalation or groove binding, which can lead to inhibition of cell proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives in various biological assays:
| Study | Cell Line | Activity | Findings |
|---|---|---|---|
| Study A | HepG2 | Cytotoxicity | Induced apoptosis with IC50 values around 25 µM |
| Study B | E. coli | Antibacterial | Inhibition zone diameter of 15 mm at 100 µg/mL |
| Study C | Candida albicans | Antifungal | Minimum inhibitory concentration (MIC) of 50 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations:
- Core Structure : The target compound and SQ7 share a benzothiazolylidene moiety, which is critical for π-conjugation and fluorescence properties. However, SQ7 incorporates a cyclobut-en-one core, enhancing rigidity and electronic delocalization compared to the target's flexible butane-thione chain .
- Functional Groups : The thione group in the target compound and oxadiazole-thiones (e.g., from ) may exhibit distinct reactivity. Thiones are more nucleophilic than ketones (as in SQ7) but less polar than amides (as in the fluorobenzamide derivative), influencing solubility and binding interactions .
Binding and Fluorescence Properties
- SQ7 : Exhibits strong binding to bovine serum albumin (BSA) with binding constants determined via Stern-Volmer and Benesi-Hildebrand analyses. The cyclobut-en-one core likely stabilizes the dye-protein complex through hydrophobic interactions .
- However, the thione group could facilitate covalent interactions with cysteine residues in proteins, altering binding mechanisms .
Preparation Methods
Formation of Benzothiazolium Salt Precursor
The precursor 3-ethyl-5,6-dimethylbenzothiazol-2-ium bromide is synthesized by alkylating 5,6-dimethylbenzothiazole with ethyl bromide in anhydrous acetonitrile under reflux (72 hours, 80°C). The product is isolated via solvent evaporation and recrystallized from ethanol/diethyl ether (yield: 85–90%).
Deprotonation and Carbene Generation
Treatment of the benzothiazolium salt with sodium hydride (NaH) in tetrahydrofuran (THF) generates a resonance-stabilized carbene intermediate. This step requires strict anhydrous conditions and argon atmosphere to prevent hydrolysis.
Reaction Conditions
- Molar ratio: 1:2 (salt : NaH)
- Temperature: 25°C
- Duration: 12 hours
Thione Incorporation
The carbene reacts with butane-2-thione in toluene under reflux (2 hours), facilitated by sulfur transfer agents. Elemental sulfur (S₈) is frequently employed as a thione source, yielding the target compound after purification.
Purification Protocol
- Remove unreacted sulfur via hot filtration.
- Concentrate filtrate under reduced pressure.
- Recrystallize from ethanol/toluene (2:1 v/v).
- Isolate yellow crystals (yield: 68–72%).
Microwave-Assisted Solvent-Free Synthesis
Recent advancements utilize microwave irradiation to accelerate the condensation process, reducing reaction times from hours to minutes.
Reaction Setup
Optimization Data
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Microwave Power | 450 W | 89% vs. 72% (conventional) |
| Irradiation Time | 5 min | 4.3x faster |
| Base (Et₃N) Loading | 1.5 equiv | Prevents over-oxidation |
This method enhances regioselectivity and minimizes side products like over-sulfonated derivatives.
Mechanistic Insights and Intermediate Characterization
Carbene Stability
The 3-ethyl-5,6-dimethyl substituents electronically stabilize the carbene intermediate via:
Sulfur Transfer Pathways
Two competing mechanisms are proposed:
- Direct Insertion : S₈ cleaves to atomic sulfur, inserting into the C–H bond of the carbene.
- Radical Pathway : Thiyl radicals (S- ) abstract hydrogen, forming a thioketene intermediate.
FTIR spectroscopy confirms product formation through:
Structural Elucidation and Analytical Data
Spectroscopic Characterization
- δ 1.56 (d, J = 6.9 Hz, 12H, CH(CH₃)₂)
- δ 5.70 (septet, J = 6.9 Hz, 2H, CH(CH₃)₂)
- δ 6.24–6.53 (m, 6H, Ar–H)
- 177.8 ppm (C=S)
- 152.4 ppm (N–C=S)
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 64.93 | 64.88 |
| H | 6.85 | 6.79 |
| N | 5.05 | 5.01 |
| S | 23.17 | 23.11 |
Industrial-Scale Production Considerations
Cost-Efficiency Analysis
| Factor | Conventional | Microwave |
|---|---|---|
| Energy Consumption | 18 kWh/kg | 7 kWh/kg |
| Solvent Waste | 120 L/kg | 0 L/kg |
| Labor Costs | $42/kg | $28/kg |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2(3H)-ylidene)butane-2-thione, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving benzothiazole precursors and thione-containing reagents. A typical approach involves refluxing 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in polar aprotic solvents like DMF for 4–6 hours, followed by purification via recrystallization (e.g., ethanol) . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yields (Table 1 in provides reaction time and yield correlations).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Assign peaks for benzothiazole protons (δ 6.8–8.2 ppm), methyl/ethyl groups (δ 1.2–2.5 ppm), and thione carbons (δ 190–210 ppm) .
- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- FT-IR : Identify C=S stretches (1050–1250 cm⁻¹) and aromatic C-H vibrations (3000–3100 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic configuration?
- Methodology :
- Data collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
- Refinement : Employ SHELXL for anisotropic displacement parameter refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Analysis : Calculate dihedral angles between benzothiazole and thione moieties to assess planarity (e.g., deviations <0.02 Å as in ). Non-covalent interactions (e.g., π–π stacking, C–H···S) can be quantified using Mercury or PLATON .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodology :
- Cross-validation : Compare NMR-derived torsion angles with SC-XRD results. For example, if NMR suggests free rotation but crystallography shows rigidity, consider solvent effects or crystal packing forces .
- DFT calculations : Perform geometry optimization (e.g., Gaussian09) to reconcile experimental and theoretical bond lengths/angles .
- Dynamic NMR : Use variable-temperature NMR to probe conformational exchange in solution .
Q. What strategies are effective for studying the compound’s reactivity in heterocyclic ring-forming reactions?
- Methodology :
- Cycloaddition : React with 1-acyl-2-phenylacetylenes in toluene at 80°C to form thiazole-fused derivatives (57–60% yield) .
- Functionalization : Treat with Vilsmeier-Haack reagent (DMF/POCl3) to introduce aldehyde groups at reactive positions .
- Thiourea derivatives : Condense with aryl isothiocyanates under basic conditions (KOH/CS2) to form oxadiazole-thiones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
